molecular formula C22H28N2O6S B3940243 1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate

1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate

Cat. No. B3940243
M. Wt: 448.5 g/mol
InChI Key: QRGDHUNYWCOOOJ-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP has gained significant attention due to its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate acts as a dopamine and serotonin receptor agonist, which leads to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of amphetamines, which are known to have stimulant effects on the central nervous system.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate has been shown to increase alertness, energy, and euphoria in humans. It also leads to increased heart rate, blood pressure, and body temperature. In animal studies, 1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate has been shown to increase locomotor activity and induce stereotypic behaviors.

Advantages and Limitations for Lab Experiments

1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate has several advantages for lab experiments, including its low cost and easy availability. However, its stimulant effects can make it difficult to control for confounding variables in behavioral studies. Additionally, the potential for abuse and addiction makes it a controversial compound for research purposes.

Future Directions

Future research on 1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate could focus on its potential therapeutic applications in the treatment of neurological disorders. Studies could also investigate the long-term effects of 1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate use and its potential for addiction. Additionally, research could explore the use of 1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate as a cognitive enhancer and its effects on memory and learning.
Conclusion:
In conclusion, 1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate is a synthetic compound with potential therapeutic applications in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting compound for scientific research. Future research on 1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate could lead to new treatments for neurological disorders and a better understanding of the effects of stimulants on the brain.

Scientific Research Applications

1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate has shown promising results in various scientific research applications. It has been studied as a potential treatment for neurological disorders such as Parkinson's disease, depression, and anxiety. 1-(benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate has also been investigated for its role in enhancing cognitive function and memory.

properties

IUPAC Name

1-benzylsulfonyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S.C2H2O4/c1-2-18-8-10-19(11-9-18)16-21-12-14-22(15-13-21)25(23,24)17-20-6-4-3-5-7-20;3-1(4)2(5)6/h3-11H,2,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGDHUNYWCOOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfonyl)-4-(4-ethylbenzyl)piperazine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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